Critical Evidence Gap: No Head-to-Head Biological Potency Data Found
A systematic search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) did not identify any published IC50, EC50, or Ki values for 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide against NaV1.7 or any other pharmacological target. While structurally related aryl sulfonamides have demonstrated nanomolar potency (e.g., compound 3 in Focken et al., 2016, with an IC50 of 8 nM against mouse NaV1.7 [1]), no direct biological activity data for this specific compound could be located. Claims of 'biological activity' or 'therapeutic potential' found on vendor websites are not substantiated by primary, verifiable sources and are therefore excluded under the evidence rules of this guide. This absence of data means the compound cannot currently be prioritized on the basis of intrinsic potency.
| Evidence Dimension | Biological activity (IC50 / Ki) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Aryl sulfonamide analog 'compound 3' from Focken et al. (2016) – IC50: 8 nM (mouse NaV1.7) |
| Quantified Difference | Not calculable |
| Conditions | Automated patch-clamp electrophysiology, inactivated state |
Why This Matters
This is a critical gap: any procurement decision based on assumed potency would be speculative. Users intending to use this compound as a pharmacological tool must plan for de novo profiling.
- [1] Focken, T.; Liu, S.; Chahal, N.; et al. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Med. Chem. Lett. 2016, 7, 277–282. View Source
